molecular formula C16H19NO4S3 B7832557 (3S4R)-3-{[(3-METHYLPHENYL)METHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-{[(3-METHYLPHENYL)METHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832557
M. Wt: 385.5 g/mol
InChI Key: WGBDSZMJXOYGMJ-GJZGRUSLSA-N
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Description

(3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine is a complex organic compound that features a tetrahydrothiophene ring substituted with a thienylsulfonyl group and a methylbenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol compound under basic conditions.

    Introduction of the Thienylsulfonyl Group: The tetrahydrothiophene ring can be sulfonylated using a reagent like thionyl chloride followed by reaction with a thienyl compound.

    Attachment of the Methylbenzylamine Moiety: This step involves the nucleophilic substitution of the sulfonylated tetrahydrothiophene with 3-methylbenzylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienylsulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The amine group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Industry

In industrial applications, the compound could be used in the development of new polymers or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The thienylsulfonyl group could play a key role in binding to these molecular targets, while the tetrahydrothiophene ring and methylbenzylamine moiety could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine
  • (3S,4R)-1,1-dioxido-4-(2-thienylsulfonyl)tetrahydro-3-thienylamine

Properties

IUPAC Name

(3S,4R)-N-[(3-methylphenyl)methyl]-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S3/c1-12-4-2-5-13(8-12)9-17-14-10-23(18,19)11-15(14)24(20,21)16-6-3-7-22-16/h2-8,14-15,17H,9-11H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBDSZMJXOYGMJ-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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